molecular formula C11H22N2O2 B1519327 tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate CAS No. 1791402-58-8

tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate

Cat. No.: B1519327
CAS No.: 1791402-58-8
M. Wt: 214.3 g/mol
InChI Key: FBYZKXFNBXLZDN-RKDXNWHRSA-N
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Description

Tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H22N2O2. It is a derivative of piperidine, featuring a tert-butyl group attached to the nitrogen atom of a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate typically involves the following steps:

  • Starting Material: : Piperidine is used as the starting material.

  • Methylation: : The piperidine is methylated at the 2-position to form 2-methylpiperidine.

  • Carbamate Formation: : The 2-methylpiperidine is then reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., triethylamine) to form the carbamate derivative.

Industrial Production Methods

In an industrial setting, the synthesis process may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate: can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.

  • Reduction: : Reduction reactions can be performed to convert the carbamate to amines.

  • Substitution: : Nucleophilic substitution reactions can occur at the piperidine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are used.

  • Substitution: : Nucleophiles like alkyl halides and bases such as sodium hydride (NaH) are employed.

Major Products Formed

  • Oxidation: : Piperidine-2-carboxylic acid derivatives.

  • Reduction: : Piperidine derivatives.

  • Substitution: : Alkylated piperidine derivatives.

Scientific Research Applications

Tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate: has several scientific research applications:

  • Chemistry: : It is used as a protecting group for amines in organic synthesis.

  • Biology: : The compound can be used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: : It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to specific enzymes and preventing their activity. This can be useful in the development of drugs that target specific biochemical pathways.

Comparison with Similar Compounds

Tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate: is similar to other carbamate derivatives, such as tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate . it is unique due to its specific stereochemistry and the presence of the methyl group at the 2-position of the piperidine ring. This structural difference can lead to variations in reactivity and biological activity.

List of Similar Compounds

  • Tert-butyl N-[(3R)-piperidin-3-ylmethyl]carbamate

  • This compound

  • Tert-butyl N-[(2S,3S)-2-methylpiperidin-3-yl]carbamate

  • Tert-butyl N-[(2R,3S)-2-methylpiperidin-3-yl]carbamate

Properties

IUPAC Name

tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-9(6-5-7-12-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYZKXFNBXLZDN-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 2
tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 3
tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 4
tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 5
tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate
Reactant of Route 6
tert-butyl N-[(2R,3R)-2-methylpiperidin-3-yl]carbamate

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